

3-O-Methyl-D-glucopyranose: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-O-Methyl-D-glucopyranose

Cat. No.: B15543975

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An in-depth examination of the chemical properties, synthesis, and applications of **3-O-Methyl-D-glucopyranose**, a key tool in metabolic research.

This technical guide provides a comprehensive overview of **3-O-Methyl-D-glucopyranose**, a methylated monosaccharide derivative of glucose. Due to its unique property of being a substrate for glucose transporters without being metabolized, it serves as an invaluable tool for researchers, particularly in the fields of diabetes, neuroscience, and cell biology, to study glucose transport mechanisms independent of downstream glycolytic pathways. This document outlines its chemical identity, physical properties, experimental applications, and its role in investigating cellular metabolism.

Chemical Identity and Properties

3-O-Methyl-D-glucopyranose is a stable, white to off-white crystalline powder. Its primary identifier in chemical literature and commercial databases is CAS number 13224-94-7.^{[1][2]} Another CAS number, 3370-81-8, is also associated with this compound, sometimes for unlabeled variants.^{[3][4]}

Synonyms:

- 3-O-Methylglucopyranose^[3]
- 3-O-Methyl- α -D-glucopyranose

- 3-O-Methylglucose^[1]

Quantitative Data Summary:

Property	Value	Source(s)
CAS Number	13224-94-7	^[1] ^[2] ^[5] ^[6]
Molecular Formula	C ₇ H ₁₄ O ₆	^[1] ^[2] ^[3]
Molecular Weight	194.18 g/mol	^[1] ^[2] ^[3]
Purity	≥98% (by GC or HPLC)	^[1] ^[2] ^[3]
Melting Point	160-169 °C	^[1] ^[3]
Appearance	White to off-white crystalline powder	^[3]
Optical Rotation	[α] _{25/D} +55° to +57° (c=1 in water + trace NH ₄ OH)	^[1]
Solubility	Water: 50 mg/mL	^[1]
EC Number	236-197-7	^[1] ^[6]
PubChem CID	(for 3-O-Methylglucose) 8973	

Experimental Protocols

General Synthesis Outline

The synthesis of **3-O-Methyl-D-glucopyranose** typically involves a multi-step process rooted in classical carbohydrate chemistry. While specific protocols may vary, the general strategy involves:

- **Protection of Hydroxyl Groups:** Starting with a suitable glucose derivative, such as methyl α-D-glucopyranoside, the hydroxyl groups at positions 1, 2, 4, and 6 are protected to prevent them from reacting during the methylation step. A common approach is the formation of isopropylidene or benzylidene acetals. For instance, reacting 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with an acid allows for the selective removal of the 5,6-isopropylidene group, freeing the hydroxyl groups at C3 and C5 for subsequent reactions.

- **Methylation:** The unprotected hydroxyl group at the C3 position is then methylated. This is commonly achieved using a methylating agent such as methyl iodide (CH_3I) or dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$) in the presence of a base like sodium hydride (NaH) or silver oxide (Ag_2O) in an appropriate solvent (e.g., DMF).
- **Deprotection:** Following successful methylation at the C3 position, the protecting groups on the other hydroxyls are removed. This is typically accomplished through acid hydrolysis, which cleaves the acetal groups, yielding the final product, **3-O-Methyl-D-glucopyranose**.
- **Purification:** The final compound is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Glucose Transport Assay in Cultured Cells

3-O-Methyl-D-glucopyranose is a non-metabolizable hexose that is transported by glucose transporters, making it an ideal substrate for studying glucose uptake.[2] A common experimental protocol using a radiolabeled version of the molecule is as follows:

Objective: To measure the rate of glucose transport into cells.

Materials:

- Cultured cells (e.g., adipocytes, myocytes, or erythrocytes)
- Krebs-Ringer-HEPES (KRH) buffer
- Radiolabeled [^{14}C]-3-O-Methyl-D-glucose or [^3H]-3-O-Methyl-D-glucose
- Unlabeled 3-O-Methyl-D-glucose
- Phloretin or Cytochalasin B (glucose transport inhibitors)
- Scintillation fluid and vials
- Liquid scintillation counter

Methodology:

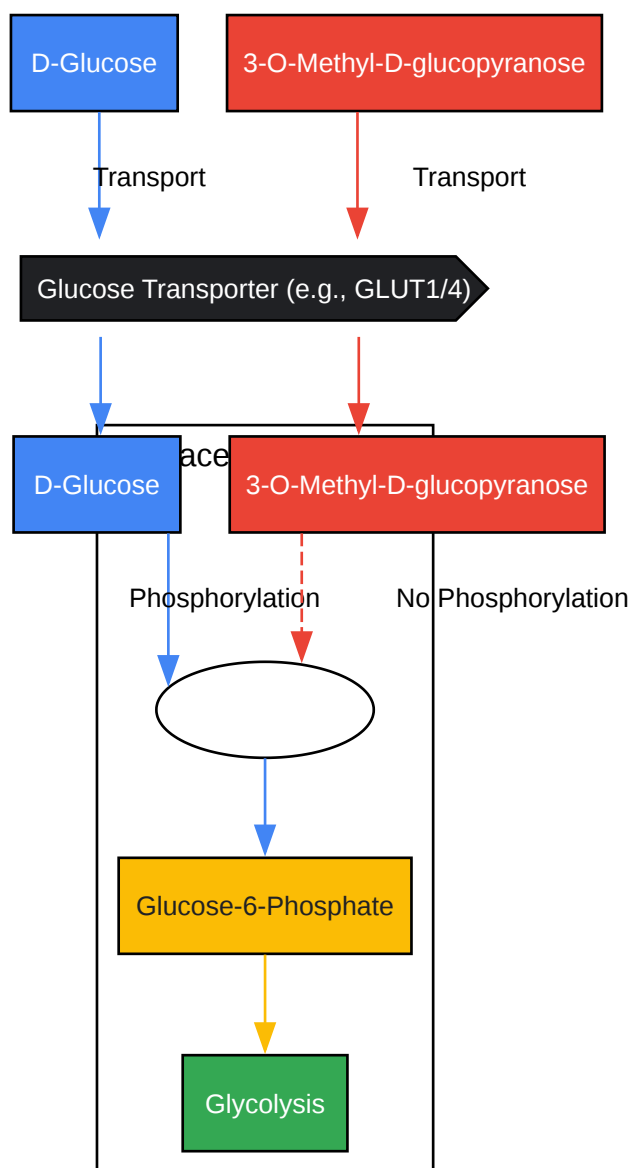
- **Cell Preparation:** Culture cells to the desired confluency in multi-well plates. On the day of the experiment, wash the cells with a serum-free medium and incubate them in a buffer that mimics physiological conditions, such as KRH buffer.
- **Stimulation (Optional):** If studying insulin-stimulated glucose uptake, incubate the cells with a known concentration of insulin for a specified period to induce the translocation of GLUT4 transporters to the cell membrane.
- **Initiation of Uptake:** To start the assay, add the KRH buffer containing a known concentration of radiolabeled 3-O-Methyl-D-glucose. The uptake is typically linear for only a short period as the compound equilibrates across the membrane.^[7] Therefore, measurements should be taken quickly, often within minutes.
- **Termination of Uptake:** Stop the transport process by rapidly aspirating the radioactive solution and washing the cells with ice-cold KRH buffer containing a glucose transport inhibitor like phloretin. This rapid cooling and the presence of an inhibitor prevent the efflux of the radiolabeled sugar.
- **Cell Lysis and Quantification:** Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
- **Data Analysis:** The measured radioactivity (counts per minute) is proportional to the amount of 3-O-Methyl-D-glucose transported into the cells. This can be normalized to the protein content of the cell lysate to determine the transport rate (e.g., in pmol/mg protein/min). Non-specific uptake can be determined by performing the assay in the presence of a large excess of unlabeled glucose or a transport inhibitor and subtracting this value from the experimental results.

This assay is widely used for diagnosing conditions like Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS) by measuring uptake in erythrocytes.^[8]

Role in Metabolic and Signaling Research

The primary utility of **3-O-Methyl-D-glucopyranose** stems from its behavior as a glucose analog that is recognized by glucose transporters but not by intracellular enzymes like

hexokinase.[9] This allows for the precise measurement of glucose transport, a critical step in cellular glucose metabolism.

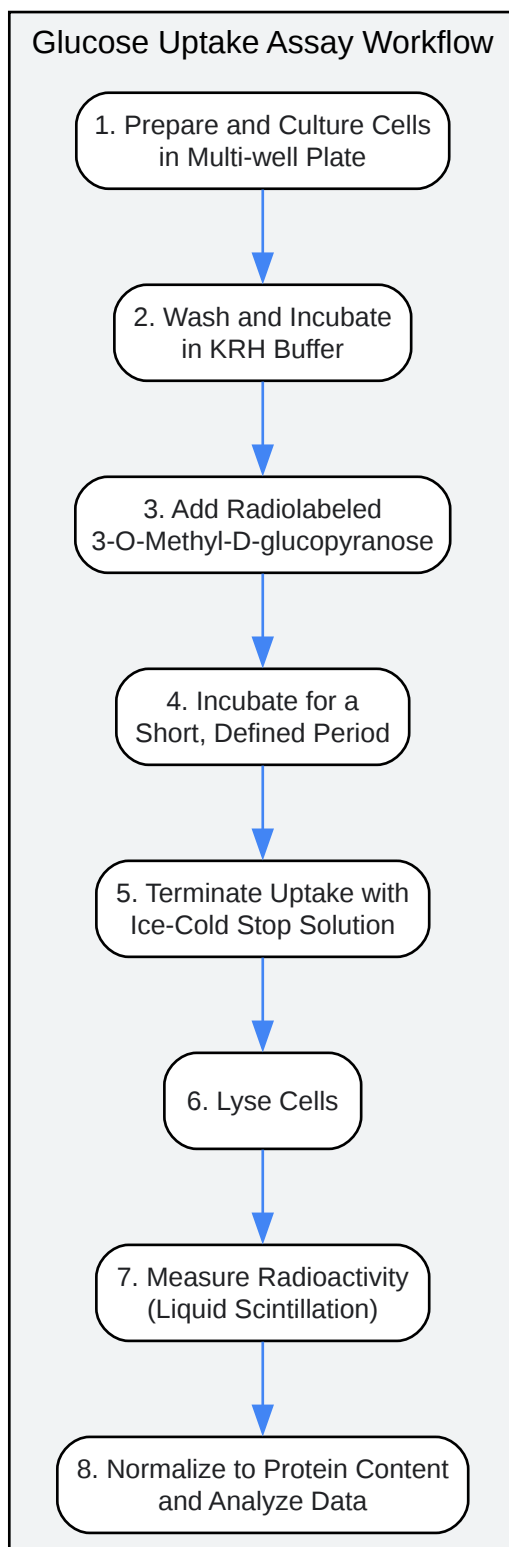


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Caption: Cellular uptake and fate of D-Glucose vs. **3-O-Methyl-D-glucopyranose**.

Studies have shown that at high concentrations, 3-O-Methyl-D-glucose can inhibit glucose-induced insulin release from pancreatic islet cells. This effect is thought to be due to competition with glucose for transport and a direct inhibitory effect on glucokinase, the enzyme

responsible for glucose phosphorylation in these cells.[9] This makes it a useful compound for dissecting the specific steps in glucose-stimulated insulin secretion.



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Caption: Experimental workflow for a typical glucose uptake assay.

In summary, **3-O-Methyl-D-glucopyranose** is a versatile and essential biochemical reagent. Its ability to act as a tracer for glucose transport without interfering with downstream metabolic processes provides researchers with a clear window into a fundamental aspect of cellular physiology. This guide serves as a foundational resource for professionals in drug development and metabolic research, highlighting the compound's properties and key applications.

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